1H-1,2,3-benzotriazole-5-carboxamide
Overview
Description
1H-1,2,3-Benzotriazole-5-carboxamide is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their stability and versatility in various chemical reactions
Mechanism of Action
Target of Action
1H-1,2,3-Benzotriazole-5-carboxamide is primarily used as a corrosion inhibitor , particularly for copper . It is also used as a reagent for the preparation of urea derivatives with mono- and N,N-disubstitution products .
Mode of Action
The compound interacts with its targets (such as copper) by forming a protective layer that prevents corrosion . In the case of urea derivatives, it acts as a reagent, facilitating the formation of mono- and N,N-disubstitution products .
Biochemical Pathways
Its role as a corrosion inhibitor suggests it may interact with oxidation-reduction processes to prevent metal degradation .
Result of Action
As a corrosion inhibitor, this compound effectively protects metals, particularly copper, from degradation . When used as a reagent, it aids in the synthesis of urea derivatives .
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Benzotriazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it has been observed to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, this compound can form stable complexes with metal ions, further influencing biochemical pathways . These interactions highlight the compound’s potential in regulating biochemical processes and its importance in research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, this compound has been reported to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential in therapeutic applications and its significance in understanding cellular mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the active site of metalloproteinases, inhibiting their activity and preventing the degradation of extracellular matrix components . Additionally, it can interact with transcription factors, thereby influencing gene expression and cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic potential . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been reported to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . These interactions underscore the compound’s potential in modulating metabolic pathways and its significance in pharmacological research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,3-benzotriazole with a suitable carboxylic acid derivative under specific conditions. For instance, the reaction can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carboxamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1H-1,2,3-Benzotriazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole-5-carboxamide can be compared with other benzotriazole derivatives such as:
1H-1,2,3-Benzotriazole: A simpler structure without the carboxamide group, used primarily as a corrosion inhibitor.
1H-1,2,3-Benzotriazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, used in the synthesis of various organic compounds.
1H-1,2,3-Benzotriazole-5-methylcarboxamide:
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2H-benzotriazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXBDIBOMELMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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